1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole
Description
The compound 1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole is a heterocyclic molecule featuring a fused triazolo-pyridazine core linked to an octahydropyrrolo[3,4-c]pyrrole moiety and a methyl-substituted pyrazole group. The compound’s structural complexity arises from its fused triazole and pyridazine rings, which confer unique electronic and steric properties, and the octahydropyrrolo-pyrrole system, which may enhance solubility and bioavailability compared to planar aromatic systems .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c1-11-19-20-15-3-4-16(21-25(11)15)23-7-13-9-24(10-14(13)8-23)17(26)12-5-18-22(2)6-12/h3-6,13-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZRRGSPOJNJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolo-Triazolo-Pyrimidine/Pyridazine Families
The compound shares structural motifs with pyrazolo-triazolo-pyrimidine derivatives reported in , such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) . Key comparisons include:
Key Differences :
- The octahydropyrrolo-pyrrole moiety introduces a saturated bicyclic structure, which may reduce metabolic degradation compared to fully aromatic systems in analogues like compound 3 .
Bioactivity and Virtual Screening Comparisons
highlights Chemical Space Docking as a method to prioritize compounds with high binding affinity. While specific data for the target compound is unavailable, its structural features suggest it may outperform simpler triazolo-pyrimidines in docking simulations due to:
Triazolo-pyridazine’s electron-deficient nature , which could strengthen π-π stacking interactions in hydrophobic binding sites .
However, also notes that overly complex structures (e.g., those with multiple fused rings) may be filtered out during virtual screening due to poor solubility or synthetic feasibility, a risk for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
